molecular formula C7H9NO3S B14278301 Ethyl pyridine-2-sulfonate CAS No. 126092-21-5

Ethyl pyridine-2-sulfonate

Cat. No.: B14278301
CAS No.: 126092-21-5
M. Wt: 187.22 g/mol
InChI Key: WPCNUYIIICWLKF-UHFFFAOYSA-N
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Description

Ethyl Pyridine-2-sulfonate (CAS 126092-21-5) is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.21 g/mol . It is classified as an impurity standard, a critical reference material for ensuring the quality, safety, and efficacy of pharmaceutical compounds and other chemical products . As a synthetic building block, this ester is of significant value in organic and medicinal chemistry research, particularly in the development of new molecules and the study of reaction mechanisms . The compound is typically available for custom synthesis to meet specific research demands . Proper storage conditions are recommended at 2-8°C to maintain the integrity of the product . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126092-21-5

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl pyridine-2-sulfonate

InChI

InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-5-3-4-6-8-7/h3-6H,2H2,1H3

InChI Key

WPCNUYIIICWLKF-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

Reactivity and Mechanistic Investigations of Ethyl Pyridine 2 Sulfonate

Nucleophilic Substitution Reactions

The core of ethyl pyridine-2-sulfonate's reactivity lies in nucleophilic substitution at the C-2 position of the pyridine (B92270) ring. This process, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, involves the attack of a nucleophile on the electron-deficient carbon atom bearing the sulfonate leaving group. The stability of the intermediate Meisenheimer complex, which is enhanced by the presence of the electronegative nitrogen atom in the pyridine ring, facilitates this reaction pathway. stackexchange.comechemi.comquora.com

Substitution of the Sulfonate Group by Oxygen Nucleophiles

While specific studies on the reaction of ethyl pyridine-2-sulfonate (B372464) with oxygen nucleophiles are not extensively documented in the reviewed literature, the general principles of nucleophilic aromatic substitution on 2-substituted pyridines suggest that such reactions are feasible. Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the ethyl sulfonate group. The reaction would proceed via the addition of the oxygen nucleophile to the C-2 position, forming a tetrahedral intermediate, followed by the elimination of the ethyl sulfonate anion. The reactivity would be influenced by the nucleophilicity of the oxygen species and the reaction conditions, such as solvent and temperature.

Substitution of the Sulfonate Group by Nitrogen Nucleophiles

Similar to oxygen nucleophiles, nitrogen-based nucleophiles like amines can participate in nucleophilic substitution reactions with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the C-2 position of the pyridine ring, leading to the displacement of the sulfonate group and the formation of a new carbon-nitrogen bond. This reaction is a valuable method for the synthesis of 2-aminopyridine (B139424) derivatives. The efficiency of the reaction depends on the nucleophilicity of the amine and steric factors. For instance, primary amines are generally more reactive than secondary amines in this context.

A study on the direct nucleophilic substitution of alcohols with amines, while not directly involving this compound, highlights the general utility of this transformation in forming C-N bonds. rsc.org The principles of activating a leaving group, in this case, the sulfonate, are central to enabling the substitution by a nitrogen nucleophile.

Substitution of the Sulfonate Group by Halogen Nucleophiles (e.g., Bromination with MgBr2·Et2O)

A notable reaction of 2-pyridyl sulfonate esters is their conversion to 2-bromopyridines using magnesium bromide etherate (MgBr₂·Et₂O). Research has shown that the greater coordinating ability of 2-pyridyl sulfonate esters facilitates this transformation, leading to superior reactivity and selectivity. researchgate.net This reaction provides an exceptionally mild method for accessing alkyl bromides from the corresponding alcohols via their 2-pyridyl sulfonate esters, and by extension, suggests a viable route for the direct bromination of the pyridine ring at the 2-position by displacing the sulfonate group.

Table 1: Bromination of 2-Pyridyl Sulfonate Esters with MgBr₂·Et₂O

Substrate (2-Pyridyl Sulfonate Ester of)ProductYield (%)
Primary Alcohol2-Bromopyridine & Alkyl BromideHigh
Secondary Alcohol2-Bromopyridine & Alkyl BromideHigh

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents, Aryl/Heteroaryl Lithium Reagents)

The reaction of 2-pyridyl sulfonates with carbon nucleophiles, particularly organometallic reagents, offers a powerful tool for the formation of carbon-carbon bonds. Studies have demonstrated that neopentyl and phenyl 2-pyridyl sulfonates react with a variety of aryl and heteroaryl lithium reagents to yield 2-substituted pyridines at temperatures as low as -78 °C. researchgate.net This transformation proceeds via a nucleophilic aromatic substitution (SNAr) pathway. scholaris.ca

The reaction of organolithium reagents with 2-pyridyl sulfonates provides a mild and efficient, transition-metal-free method for the synthesis of diverse 2-substituted pyridines.

Table 2: Reaction of 2-Pyridyl Sulfonates with Organolithium Reagents

2-Pyridyl SulfonateOrganolithium ReagentProduct
Neopentyl 2-pyridyl sulfonateAryl Lithium2-Arylpyridine
Phenyl 2-pyridyl sulfonateHeteroaryl Lithium2-Heteroarylpyridine

Note: This table illustrates the general scope of the reaction based on available literature. Specific examples with this compound were not detailed.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Processes

The regioselectivity of nucleophilic attack on the pyridine ring is a crucial aspect of its reactivity. For 2-substituted pyridines like this compound, nucleophilic attack preferentially occurs at the C-2 and C-4 positions. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.comechemi.comquora.com Attack at the C-3 or C-5 position does not allow for this resonance stabilization, making these positions less favorable for nucleophilic substitution.

In the case of this compound, the leaving group is already at the highly activated C-2 position. Therefore, nucleophilic attack will overwhelmingly occur at this carbon, leading to the substitution of the ethyl sulfonate group.

Elimination Reactions

Information regarding elimination reactions specifically involving this compound is scarce in the reviewed literature. Generally, sulfonate esters can undergo elimination reactions, particularly if there is a hydrogen atom on the carbon adjacent to the sulfonate-bearing carbon (β-hydrogen). periodicchemistry.comstudentshare.org However, in the case of this compound, the sulfonate group is attached to an aromatic ring, which lacks β-hydrogens on the ring itself.

Elimination reactions of aryl sulfonates are not common as they would require the formation of a highly unstable aryne intermediate or a different, less favorable mechanistic pathway. The typical reactivity of aryl sulfonates is dominated by nucleophilic substitution at the aromatic carbon or at the sulfur atom of the sulfonate group. Therefore, under standard nucleophilic substitution conditions, elimination is not expected to be a significant reaction pathway for this compound.

Gas-Phase Pyrolytic Reactions Leading to Olefin Formation

The gas-phase thermal elimination reactions of esters derived from 2-pyridine sulfonic acid have been the subject of kinetic studies. When subjected to pyrolysis, these esters undergo a unimolecular decomposition process to yield olefins. researchgate.net For instance, the pyrolysis of ethyl sulfonate esters is known to proceed through a six-membered ring elimination pathway, resulting in the formation of ethylene. studylib.net This reaction provides a method for generating alkenes from alcohols via their sulfonate ester derivatives.

Mechanistic Pathways of Thermal Decomposition

Investigations into the thermal decomposition of 2-pyridine sulfonate esters indicate a first-order, unimolecular reaction mechanism. researchgate.net The process is believed to proceed through a transition state with significant carbocationic character. researchgate.net Kinetic data suggests that the cleavage of the carbon-oxygen (C-O) bond is kinetically more significant than the breaking of the carbon-hydrogen (C-H) bond in the transition state. researchgate.net This is supported by the observation that electron-donating substituents on the alkyl group, which would stabilize a carbocation center, can influence the reaction rate. researchgate.net In contrast to the six-membered transition state for sulfonate esters that yields ethylene, related sulfinate esters tend to undergo a five-membered ring elimination to produce acetaldehyde, highlighting a key mechanistic divergence between these two classes of sulfur-containing esters. studylib.net

Cross-Coupling Methodologies Involving Pyridine Sulfonate Esters

While pyridine rings are a common motif in pharmaceuticals, their inclusion via common cross-coupling reactions like the Suzuki-Miyaura coupling can be challenging. nih.govsemanticscholar.org This difficulty often stems from the instability and low reactivity of the requisite pyridine-2-boronate reagents. nih.govsemanticscholar.org To circumvent these issues, alternative coupling partners have been developed. Notably, pyridine-2-sulfinates have emerged as stable and effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl and heteroaryl halides. nih.govsemanticscholar.orgtcichemicals.comsigmaaldrich.com These reactions demonstrate broad scope and have been successfully applied to the synthesis of medicinally relevant molecules. nih.govsemanticscholar.org Although closely related, the direct use of this compound as a coupling partner in such cross-coupling methodologies is not prominently documented in the reviewed literature, which focuses on the utility of the corresponding sulfinates.

Radical-Mediated Pathways in Sulfonate Ester Transformations

Radical-mediated reactions offer unique pathways for chemical transformations. The kinetics of reactions between sulfate (B86663) radicals (SO₄⁻•) and various substituted pyridines have been investigated. researchgate.net These studies show that the sulfate radical attacks the aromatic ring, and the reaction rates are significantly influenced by whether the pyridine is in its basic or protonated form; the neutral pyridines react approximately ten times faster than their corresponding pyridinium (B92312) ions. researchgate.net While this demonstrates the reactivity of the pyridine nucleus towards sulfur-based radicals, it involves radicals generated externally. In a different approach, electron donor-acceptor (EDA) complexes formed between N-amidopyridinium salts and sulfinates can, upon photochemical activation, generate sulfonyl radicals that participate in subsequent reactions, such as the sulfonative pyridylation of alkenes. nih.gov

Kinetic and Mechanistic Studies of Sulfonate Ester Formation and Solvolysis

The hydrolysis of sulfonate esters has been a subject of detailed mechanistic study, with arguments presented for both concerted and stepwise pathways. nih.gov The mechanism can be influenced by the nature of the ester's leaving group. nih.gov Computational and experimental studies on the alkaline hydrolysis of aryl benzene (B151609) sulfonates, including pyridine-3-yl benzene sulfonate, have been conducted to probe these pathways. nih.govwhiterose.ac.uksemanticscholar.org One study initially suggested a change from a stepwise mechanism with a pentavalent intermediate to a concerted process, but further analysis including pyridyl sulfonates supported a single concerted pathway that proceeds through an early transition state with minimal C-O bond cleavage. nih.govwhiterose.ac.uksemanticscholar.org

Reaction Rate Dependencies on Substrate and Reagent Concentrations

The rate of sulfonate ester solvolysis is dependent on the concentrations of the reactants. In the case of base-catalyzed hydrolysis, the reaction rate is influenced by the concentration of both the sulfonate ester and the hydroxide (B78521) or other basic species. The specific rate constants for the oxidation of platinum(II) complexes containing pyridine ligands, for example, show a dependence on reactant concentrations. rsc.org

The formation of sulfonate esters is also highly dependent on reactant concentrations. The table below illustrates the effect of temperature and water concentration on the formation of Ethyl Methanesulfonate (B1217627) (EMS), a related alkyl sulfonate ester, from methanesulfonic acid (MSA) and ethanol (B145695) (EtOH). The data shows that higher temperatures increase the conversion rate, while the presence of even small amounts of water significantly reduces it.

ReactantsTemperature (°C)Water Content (v/v)Time (hr)Conversion to EMS (%)
1M MSA in EtOH700%100.25
1M MSA in EtOH500%100.02
1M MSA in EtOH705%100.05

Role of Acidic and Basic Catalysis

Catalysis plays a crucial role in both the formation and cleavage of sulfonate esters. The formation of esters from pyridine carboxylic acids, a related process, is effectively catalyzed by strong acids like sulfuric acid or benzene sulfonic acid. google.com The catalyst protonates the alcohol, making it a better leaving group in the esterification reaction.

Conversely, the hydrolysis (solvolysis) of sulfonate esters can be catalyzed by bases. nih.govwhiterose.ac.uksemanticscholar.org The alkaline hydrolysis of aryl sulfonates proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom. nih.govwhiterose.ac.uk The debate in the literature centers on whether this attack leads directly to a transition state (concerted mechanism) or proceeds via a stable pentavalent intermediate (stepwise mechanism). nih.gov Experimental evidence, including studies on pyridine-containing sulfonates, generally supports a concerted pathway for this base-catalyzed cleavage. nih.govwhiterose.ac.uk

Transition State Analysis

While a specific transition state analysis for the reactions of this compound was not found, research on the alkylation of pyridine carboxamides with sultones provides a model for understanding such transition states. In these related reactions, it has been proposed that the formation of a hydrogen bond between the sultone's in-ring oxygen atom and an amide hydrogen atom can either lower the energy barrier for the opening of the sultone ring or stabilize the transition state. This interaction is believed to influence the reaction yield. Spectroscopic data, X-ray crystallography, and quantum-chemical calculations have been employed to propose a model of the transition state for these related reactions.

Computational and Theoretical Studies on Ethyl Pyridine 2 Sulfonate

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's properties lies in the calculation of its electronic structure and the determination of its most stable three-dimensional arrangement, or geometry.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. quora.cominpressco.com DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach has proven to be highly effective for a wide range of chemical systems, including organic molecules. acs.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange energy with DFT exchange and correlation energies. quora.cominpressco.com B3LYP is one of the most widely used functionals in computational chemistry due to its robust performance for a vast array of organic molecules, often providing excellent predictions of molecular geometries and electronic properties. acs.orgresearchgate.net For a molecule like Ethyl pyridine-2-sulfonate (B372464), B3LYP would be expected to provide a reliable description of the geometry of the pyridine (B92270) ring and the ethyl group.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, B3PW91 is a hybrid functional. It combines the same Becke three-parameter exchange functional but uses the Perdew-Wang 1991 correlation functional. In some cases, particularly for systems containing elements from the third row and beyond, like sulfur, B3PW91 has been shown to offer improved accuracy for thermochemical properties compared to B3LYP. mdpi.comthaiscience.info Therefore, it represents a valuable choice for studying Ethyl pyridine-2-sulfonate, ensuring a more accurate description of the electronic environment around the sulfonate group. mdpi.com

Table 1: Illustrative Comparison of DFT Functionals for Computational Studies. (Note: This table is for illustrative purposes and does not represent actual experimental data.)
FunctionalTypeKey StrengthsTypical Application for this compound
B3LYPHybrid-GGAExcellent geometry optimization, widely benchmarked for organic molecules. acs.orgresearchgate.netPredicting bond lengths and angles of the pyridine ring and ethyl chain.
B3PW91Hybrid-GGAOften provides improved thermochemistry, good performance for sulfur-containing compounds. mdpi.comthaiscience.infoCalculating accurate energies and properties related to the sulfonate group.

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation.

6-311G+(d,p): This is a Pople-style basis set that offers a high degree of flexibility and accuracy for molecules like this compound. wikipedia.orgstackexchange.com

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for a more accurate description of the electron distribution. researchgate.net

+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are important for describing the electron density far from the nucleus, which is crucial for anions and systems with lone pairs, such as the oxygen and nitrogen atoms in this compound.

(d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. wikipedia.org These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling chemical bonds. wikipedia.org

The combination of a hybrid functional like B3LYP or B3PW91 with the 6-311G+(d,p) basis set is expected to yield highly accurate predictions for the molecular geometry and electronic properties of this compound. inpressco.com

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive, localized chemical picture of bonds, lone pairs, and intermolecular interactions. uni-muenchen.deblogspot.com It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). uni-muenchen.deresearchgate.net

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each interaction. A higher E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, NBO analysis would be expected to reveal several key interactions:

Hyperconjugation: Interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds (e.g., LP(O) → σ(S-C) or LP(N) → σ(C-C)).

Resonance: Delocalization of π-electrons within the pyridine ring, shown by interactions between π(C-C) and π*(C-C) orbitals.

Intramolecular Charge Transfer: The analysis would quantify the flow of electron density between the electron-donating ethyl group, the electron-withdrawing sulfonate group, and the aromatic pyridine ring.

Table 2: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound. (Note: This table is for illustrative purposes and does not represent actual experimental data.)
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C2-C3)25.5Lone pair participation in π-system
π (C4-C5)π* (C6-N1)20.1π-conjugation in pyridine ring
LP (O1)σ* (S-O2)15.8Hyperconjugation within sulfonate group
σ (C-H)ethylσ* (C-S)2.5Hyperconjugation from ethyl group

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.ainih.govjussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient. protheragen.aiacs.org

By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values.

Weak van der Waals Interactions: Appear as spikes near zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values.

For a single molecule of this compound, RDG analysis would primarily reveal intramolecular interactions. These could include weak attractive forces between the ethyl group and the pyridine ring, or steric hindrance between the bulky sulfonate group and adjacent atoms. The resulting 3D plot would show surfaces color-coded to represent the nature and strength of these intramolecular non-covalent interactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity. uni-muenchen.desemanticscholar.org It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de This allows for the visualization of electron-rich and electron-poor regions.

The MEP surface is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonate group and the nitrogen atom of the pyridine ring, due to their high electronegativity and the presence of lone pairs. researchgate.net These are the most likely sites for interaction with electrophiles or cations.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the ethyl group and the pyridine ring.

Neutral Potential (Green): Predominantly over the carbon backbone of the ethyl group and parts of the aromatic ring.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and potential reaction sites. researchgate.netmdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital Theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

Without specific computational studies on this compound, a data table for its HOMO-LUMO energies cannot be provided.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can then be correlated with experimental findings to confirm molecular structures and understand their behavior.

Vibrational (IR) Frequencies

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), calculates the frequencies of molecular vibrations. These computed frequencies correspond to modes observed in experimental Infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting of bonds.

Comparing the calculated spectrum with the experimental one is a standard method for validating the computed molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, thereby improving the agreement with experimental data. The analysis of potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific functional groups within the molecule.

A data table of calculated and experimental IR frequencies for this compound cannot be provided as the specific computational data is unavailable.

Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. This method computes the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

The accuracy of GIAO calculations depends on the chosen level of theory (DFT functional) and basis set. Comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental data is a powerful technique for structure elucidation and confirmation of molecular stereochemistry.

A data table comparing calculated (GIAO) and experimental NMR chemical shifts for this compound is not available due to the absence of specific research.

Electronic Absorption Spectra (UV-Vis) and Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules. It predicts the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum.

The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. TD-DFT studies help in assigning the observed spectral bands to specific electronic transitions, such as n → π* or π → π*. The choice of the DFT functional is crucial for obtaining accurate results that correlate well with experimental spectra.

A data table of predicted electronic transitions and absorption maxima for this compound cannot be presented as specific TD-DFT studies were not found.

Analysis of Molecular Interactions and Non-Covalent Forces

The stability and structure of molecular crystals are significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in determining the supramolecular assembly. Computational methods are employed to identify and quantify these forces, which include:

Hydrogen Bonds: Strong directional interactions (e.g., C-H···O, N-H···O).

van der Waals Forces: Weaker, non-directional attractive or repulsive forces.

π-π Stacking: Interactions between aromatic rings.

Halogen Bonds: Interactions involving halogen atoms.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and characterize these weak interactions based on the electron density and its derivatives. Hirshfeld surface analysis is another powerful tool to explore and quantify intermolecular contacts in crystal structures.

Specific analysis and data tables regarding the non-covalent interactions stabilizing this compound are contingent on dedicated computational studies which are not available.

Solvent Effects on Molecular and Electronic Properties (e.g., Polarizable Continuum Model - PCM)

The properties of a molecule can be significantly altered by its environment, particularly in a solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular and electronic properties in the presence of a solvent, accounting for the solute-solvent electrostatic interactions.

PCM can be used to study various solvent effects, including:

Changes in conformational stability.

Shifts in spectroscopic properties (IR, NMR, UV-Vis).

Alterations in the HOMO-LUMO gap and reactivity.

By performing calculations with different dielectric constants, PCM can simulate how a molecule's properties change across a range of solvents of varying polarities.

Detailed findings and data tables on the specific effects of different solvents on the properties of this compound using the PCM method are not available in the current literature.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identify transition states, and determine the most probable pathways. Quantum-chemical calculations, for instance, can offer insights into the alkylation reactions involving related pyridine compounds.

In studies of similar heterocyclic compounds, such as the reaction of pyridine carboxamides with sultones, a proposed mechanism involves the initial attack of the sultone on the nitrogen atom of the pyridine ring. nih.gov This leads to the formation of an intermediate. The presence and nature of substituents on the pyridine ring can significantly influence the reaction's progress. For instance, hydrogen bonding can play a crucial role in stabilizing the transition state or lowering the energy barrier for subsequent steps, such as the opening of a sultone ring. nih.gov

By employing spectroscopic and quantum-chemical data, models of the transition state can be constructed. nih.gov Electrostatic potential (ESP) maps are particularly useful in identifying the binding sites of reactants. nih.gov For pyridine derivatives, ESP maps can reveal electron-rich regions, such as the nitrogen atom, which are susceptible to electrophilic attack, and electron-deficient areas that can interact with nucleophiles. nih.gov The introduction of different functional groups, like methyl or ethyl fragments, can alter the ESP values, thereby influencing the reactivity of the molecule. nih.gov

These computational approaches allow for a detailed examination of how structural modifications impact the reaction mechanism and yields. For this compound, theoretical models could predict its reactivity in various organic transformations, guiding synthetic efforts and the discovery of new reactions.

Computational Method Application in Reaction Mechanism Studies Insights Gained
Quantum-Chemical CalculationsModeling transition states and intermediatesUnderstanding energy barriers and reaction pathways
Electrostatic Potential (ESP) MapsIdentifying nucleophilic and electrophilic sitesPredicting reagent binding and initial points of attack
Spectroscopic Data AnalysisCorrelating computational models with experimental observationsValidating theoretical mechanisms

Prediction of Nonlinear Optical (NLO) Properties

The development of new materials with significant nonlinear optical (NLO) properties is a major focus of materials science, driven by their potential applications in optical and electro-optical devices. mdpi.com Computational methods, particularly density functional theory (DFT), have become indispensable tools for predicting and understanding the NLO response of molecules. mdpi.comresearchgate.net

For organic molecules, a large NLO response is often associated with a high degree of π-conjugation and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. Computational studies on heterocyclic compounds, including those with sulfonamide groups, have demonstrated their potential for NLO applications. researchgate.net Key parameters such as dipole moment, polarizability, and first-order hyperpolarizability (β) can be calculated to quantify the NLO activity. researchgate.net

A crucial factor in determining NLO properties is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. researchgate.net DFT calculations can accurately predict these frontier molecular orbital energies and their distribution, providing insights into the electronic transitions that contribute to the NLO response. researchgate.net

Studies on related sulfonamide derivatives have shown an inverse relationship between the first hyperpolarizability and the HOMO-LUMO energy gap. researchgate.net These computational investigations can also explore the effect of the solvent environment on NLO properties, as polar solvents can enhance hyperpolarizability. researchgate.net For this compound, theoretical calculations could predict its NLO characteristics and guide the design of new derivatives with enhanced NLO responses for advanced technological applications.

NLO Property Computational Prediction Method Significance
Dipole Moment (μ)Density Functional Theory (DFT)Influences molecular alignment in an electric field
Polarizability (α)Density Functional Theory (DFT)Measures the ease of distortion of the electron cloud
First Hyperpolarizability (β)Density Functional Theory (DFT)Quantifies the second-order NLO response
HOMO-LUMO Energy GapDensity Functional Theory (DFT)Correlates with molecular reactivity and NLO properties

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl pyridine-2-sulfonate (B372464) in solution. ¹H and ¹³C NMR spectra offer precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. pitt.edupitt.edu

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl pyridine-2-sulfonate would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of the pyridine protons are particularly informative for confirming the substitution pattern. chemicalbook.com

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, aiding in conformational analysis.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound based on related structures and general principles.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-3
Pyridine H-4
Pyridine H-5
Pyridine H-6
-CH₂-
-CH₃
Pyridine C-2
Pyridine C-3
Pyridine C-4
Pyridine C-5
Pyridine C-6
-CH₂-
-CH₃

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₇H₉NO₃S). cymitquimica.comchemsrc.com

ESI-MS is particularly useful for this compound due to the polar nature of the sulfonate group. nih.gov In positive ion mode, the molecule can be observed as the protonated species [M+H]⁺. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. researchgate.net A characteristic fragmentation would be the loss of the ethyl group or the SO₃ moiety. researchgate.netwhitman.edu The presence of sulfur can be indicated by the characteristic M+2 isotopic peak with an abundance of approximately 4.2% relative to the M+ peak. whitman.edu

Technique Ion Expected m/z
ESI-MS (Positive)[C₇H₉NO₃S + H]⁺188.0376
HRMS (TOF)[C₇H₉NO₃S + H]⁺188.0376

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. pharmaffiliates.com The IR spectrum provides a molecular fingerprint that is unique to the compound. sci-hub.se

Key expected vibrational bands for this compound include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonate group, typically appearing in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C-O stretching: A band corresponding to the stretching of the C-O single bond of the ethyl ester group.

C-H stretching: Vibrations from the aliphatic C-H bonds of the ethyl group and the aromatic C-H bonds of the pyridine ring.

C=N and C=C stretching: Characteristic absorptions from the pyridine ring, typically found in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Functional Group Expected Vibrational Frequency (cm⁻¹)
S=O (asymmetric stretch)1350 - 1400
S=O (symmetric stretch)1150 - 1200
C-O Stretch~1000-1300
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Pyridine Ring (C=C, C=N)1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. pharmaffiliates.comupi.edu The pyridine ring, being an aromatic system, is the primary chromophore and is expected to exhibit characteristic absorption bands in the UV region. upi.edu The position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) can be influenced by the sulfonate and ethyl ester substituents. upi.edu Typically, aromatic systems show two bands, a stronger E-band (ethylenic) at shorter wavelengths and a weaker B-band (benzenoid) at longer wavelengths. upi.edu

X-ray Diffraction (XRD) and Crystallographic Characterization

For solid, crystalline samples of this compound, single-crystal X-ray diffraction (XRD) offers the most definitive structural characterization. pharmaffiliates.com This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. iucr.org Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity and phase purity of a bulk sample. acs.org

Chromatographic Techniques

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of this compound and to monitor the progress of reactions involving this compound. libretexts.orgrjpbcs.com A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to separate the compound from impurities on a stationary phase, typically silica (B1680970) gel. libretexts.organnamalaiuniversity.ac.in The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. libretexts.org Visualization can be achieved using UV light, as the pyridine ring is UV-active. libretexts.org

Technique Purpose Typical Stationary Phase Typical Mobile Phase Detection
TLCPurity assessment, reaction monitoringSilica gelHexane/Ethyl Acetate mixtureUV light

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound. The versatility of HPLC allows for the analysis of a wide array of compounds, including those that are non-volatile or thermally labile. libretexts.org

For the analysis of sulfonates, various HPLC methods have been developed. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the retention and separation of this compound from potential impurities.

In a study on the analysis of alkyl sulfate (B86663) ethoxymers, different stationary phases were investigated, including Acclaim C18 Surfactant and Surfactant C8 columns. researchgate.net While this study did not specifically analyze this compound, the principles are applicable. For instance, on an Acclaim C18 Surfactant column, elution order is typically by increasing ethoxylated units, whereas a reversed order is seen on Surfactant C8 and Hypercarb columns. researchgate.net The choice of column is therefore critical in developing a separation method for this compound.

The detection of this compound can be achieved using a UV detector, as the pyridine ring provides a chromophore. For trace-level analysis, coupling HPLC with mass spectrometry (LC/MS) offers enhanced sensitivity and specificity. nih.gov

A typical HPLC setup for the analysis of this compound might include:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water (with or without a buffer like ammonium (B1175870) acetate) and acetonitrile or methanol.
Flow Rate 1.0 mL/min
Detector UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring, or a mass spectrometer.
Injection Volume 10-20 µL

This table represents a generalized set of conditions and would require optimization for specific analytical needs.

Gas Chromatography (GC) and Hyphenated Techniques (GC/MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the sulfonate group, GC analysis can be performed, often following a derivatization step to increase its volatility. libretexts.org

GC coupled with mass spectrometry (GC/MS) is particularly valuable as it provides both chromatographic separation and structural information from the mass spectrum of the analyte. nih.gov This combination is highly effective for the identification and quantification of trace-level impurities. shimadzu.com

For the analysis of sulfonates, direct injection GC-MS methods have been developed. shimadzu.com The chromatographic separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer can be operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes like this compound. shimadzu.com

A representative GC/MS method for a derivatized or sufficiently volatile sulfonate might involve:

ParameterCondition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase like 5% phenyl-methylpolysiloxane.
Carrier Gas Helium at a constant flow rate.
Inlet Temperature 250-280 °C.
Oven Program A temperature gradient program to ensure good separation of analytes. For example, starting at 100°C and ramping up to 300°C.
MS Interface Temp 280 °C.
Ionization Mode Electron Ionization (EI).
Mass Analyzer Quadrupole or Time-of-Flight (TOF).

This table provides an example of typical GC/MS parameters that would need to be adapted for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. diva-portal.orgnih.gov SFC offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. tandfonline.com

SFC has been successfully applied to the analysis of a wide range of compounds, including polar and ionic analytes like sulfonates. nih.gov The solvating power of the supercritical CO2 can be tuned by adding a polar co-solvent, such as methanol. tandfonline.com

For the separation of pyridine-containing compounds, specialized stationary phases like the 2-ethylpyridine (B127773) column have been developed. nih.gov This type of column can be particularly effective for the analysis of basic compounds without the need for basic additives in the mobile phase. nih.gov The nitrogen in the pyridine moiety of the stationary phase can interact with acidic sites on the silica surface, reducing peak tailing for basic analytes. tandfonline.com However, for some separations, nitrogenous stationary phases like 2-ethylpyridine have been found to be less effective than diol-bonded silica or bare silica, especially when dealing with uncapped peptides. nih.gov

A potential SFC method for this compound could be configured as follows:

ParameterCondition
Column 2-Ethylpyridine or Diol-bonded silica column.
Mobile Phase Supercritical CO2 with a methanol modifier. Additives like trifluoroacetic acid or ammonium acetate may be used to improve peak shape and retention. nih.gov
Flow Rate 2-4 mL/min.
Back Pressure 100-150 bar.
Column Temperature 40-60 °C.
Detector UV detector or Mass Spectrometer.

This table outlines a possible SFC setup, and specific conditions would need to be optimized.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₇H₉NO₃S, elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, nitrogen, and sulfur. chemsrc.comcymitquimica.com This data is crucial for verifying the empirical formula of a newly synthesized batch of the compound and assessing its purity.

The theoretical elemental composition of this compound is:

Carbon (C): 44.91%

Hydrogen (H): 4.85%

Nitrogen (N): 7.48%

Oxygen (O): 25.64%

Sulfur (S): 17.13%

Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the identity and purity of the sample.

Thermal Analysis (e.g., Thermogravimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide information about the thermal stability and decomposition profile of a material as a function of temperature. niscpr.res.in In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

For this compound, TGA can be used to determine its decomposition temperature, which is a key indicator of its thermal stability. The resulting thermogram, a plot of mass versus temperature, can reveal single or multiple decomposition steps, providing insights into the degradation mechanism. For instance, studies on related pyridine-containing polymers have shown distinct degradation stages corresponding to the loss of different functional groups. niscpr.res.in Similarly, research on ionic liquids with sulfonate-based anions has utilized TGA to determine onset decomposition temperatures, which vary depending on the cationic and anionic structure. mdpi.com For example, 1-allylpyridinium tosylate was found to have an onset decomposition temperature of 288.30 °C. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly useful for studying organic radicals and metal complexes. wikipedia.org

Standard this compound, being a diamagnetic compound with no unpaired electrons, would not be EPR active. However, EPR could be a valuable tool in specific research contexts. For instance, if this compound were to be part of a metal complex or if it were subjected to conditions that generate radical species, EPR spectroscopy would be essential for characterizing these paramagnetic entities. nih.gov The technique can provide information about the electronic structure and the environment of the unpaired electron. libretexts.org

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. libretexts.org For the analysis of this compound, derivatization can be employed to enhance its volatility for GC analysis or to improve its detectability in HPLC.

For GC analysis, derivatization is often necessary for polar and non-volatile compounds. libretexts.org Alkylation is a common derivatization method that replaces active hydrogens with an alkyl group, thereby increasing volatility and improving chromatographic behavior. libretexts.org

In the context of HPLC, derivatization can be used to introduce a chromophore or a fluorophore to the analyte, significantly enhancing its response to UV or fluorescence detectors. nih.gov For trace analysis of sulfonates, derivatization with a reagent like trimethylamine (B31210) can form a quaternary ammonium derivative. nih.govresearchgate.net These ionic derivatives are highly polar and can be effectively separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected with high sensitivity by mass spectrometry. nih.gov This approach has been shown to achieve detection limits in the low ppm range. nih.gov

Another derivatization strategy for sulfonates prior to GC analysis involves in-port arylation using diaryl iodonium (B1229267) salts. acs.org This method has been demonstrated for the analysis of perfluorooctanesulfonate (B1231939) isomers and other perfluorinated alkyl acids. acs.org

Q & A

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Re-examine computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., solvent effects on NMR shifts).
  • Publish comparative tables with error margins to highlight potential systematic biases .

Q. What ethical guidelines apply when publishing conflicting results on this compound’s applications?

  • Disclose all methodological details (e.g., reagent purity, instrument calibration) to enable replication .
  • Use peer-reviewed platforms for post-publication discussions to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.